Tiplaxtinin

Catalog No.
S545410
CAS No.
393105-53-8
M.F
C24H16F3NO4
M. Wt
439.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiplaxtinin

CAS Number

393105-53-8

Product Name

Tiplaxtinin

IUPAC Name

2-[1-benzyl-5-[4-(trifluoromethoxy)phenyl]indol-3-yl]-2-oxoacetic acid

Molecular Formula

C24H16F3NO4

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C24H16F3NO4/c25-24(26,27)32-18-9-6-16(7-10-18)17-8-11-21-19(12-17)20(22(29)23(30)31)14-28(21)13-15-4-2-1-3-5-15/h1-12,14H,13H2,(H,30,31)

InChI Key

ODXQFEWQSHNQNI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indol-3-yl)(oxo)acetic acid, PAI 039, PAI-039, PAI039 cpd, tiplaxtinin

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)C(=O)O

Description

The exact mass of the compound Tiplaxtinin is 439.10314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Acids, Heterocyclic - Indoleacetic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial Study

Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

Tiplaxtinin exhibits significant biological activity by modulating various physiological processes:

  • Antithrombotic Effects: It reduces thrombus formation in animal models by enhancing fibrinolysis.
  • Anti-fibrotic Properties: By inhibiting PAI-1, tiplaxtinin may help mitigate tissue fibrosis, which is often associated with chronic diseases.
  • Antitumor Activity: Studies suggest that tiplaxtinin can suppress tumor angiogenesis, thereby potentially limiting tumor growth and metastasis .

Tiplaxtinin has several notable applications:

  • Cardiovascular Disease Treatment: It is being explored for its potential to reduce thrombotic events in patients at risk for cardiovascular diseases.
  • Cancer Therapy: Due to its anti-tumor properties, it may serve as a therapeutic agent in oncology.
  • Fibrosis Management: Its ability to inhibit PAI-1 suggests potential use in treating fibrotic diseases such as pulmonary fibrosis .

CompoundMechanism of ActionUnique Features
TiplaxtininInhibits PAI-1Orally bioavailable; enhances apoptosis in VSMCs
ZK4044Inhibits PAI-1Different chemical structure; less studied
AprotininBroad-spectrum protease inhibitorNon-selective; used primarily in surgical settings
Serpin-derived inhibitorsTarget various serpin family membersBroader application but less specificity for PAI-1

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

439.10314248 g/mol

Monoisotopic Mass

439.10314248 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L396QIB983

KEGG Target based Classification of Drugs

Not elsewhere classified
Organismal systems
Complement and coagulation
SERPINE1 (PAI1) [HSA:5054] [KO:K03982]

Other CAS

393105-53-8

Wikipedia

Tiplasinin

Dates

Modify: 2023-08-15
1: Rebalka IA, Raleigh MJ, D'Souza DM, Coleman SK, Rebalka AN, Hawke TJ. Inhibition of PAI-1 via PAI-039 improves dermal wound closure in diabetes mellitus. Diabetes. 2015 Mar 9. pii: db141174. [Epub ahead of print] PubMed PMID: 25754958.
2: Hennan JK, Morgan GA, Swillo RE, Antrilli TM, Mugford C, Vlasuk GP, Gardell SJ, Crandall DL. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis. J Thromb Haemost. 2008 Sep;6(9):1558-64. doi: 10.1111/j.1538-7836.2008.03063.x. Epub 2008 Jul 4. PubMed PMID: 18624980.
3: Hennan JK, Elokdah H, Leal M, Ji A, Friedrichs GS, Morgan GA, Swillo RE, Antrilli TM, Hreha A, Crandall DL. Evaluation of PAI-039 [{1-benzyl-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl}(oxo)acetic acid], a novel plasminogen activator inhibitor-1 inhibitor, in a canine model of coronary artery thrombosis. J Pharmacol Exp Ther. 2005 Aug;314(2):710-6. Epub 2005 Apr 28. PubMed PMID: 15860572.

Explore Compound Types